Chlorthalidone-d4
CAS No.: 1794941-44-8
Cat. No.: VC0132938
Molecular Formula: C14H11ClN2O4S
Molecular Weight: 342.786
* For research use only. Not for human or veterinary use.

CAS No. | 1794941-44-8 |
---|---|
Molecular Formula | C14H11ClN2O4S |
Molecular Weight | 342.786 |
IUPAC Name | 2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D |
Standard InChI Key | JIVPVXMEBJLZRO-RHQRLBAQSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |
Chemical Structure and Physical Properties
Chlorthalidone-d4 is structurally identical to chlorthalidone except for the strategic substitution of four hydrogen atoms with deuterium atoms at positions 4, 5, 6, and 7 of the isoindol ring. This selective deuteration creates a compound with nearly identical physicochemical properties to the parent molecule while providing a distinct mass spectral signature ideal for internal standardization in analytical procedures.
Basic Chemical Information
The chemical profile of chlorthalidone-d4 is characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | 2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Molecular Formula | C₁₄H₇D₄ClN₂O₄S |
Molecular Weight | 342.79 g/mol |
CAS Number | 1794941-44-8 |
Physical Appearance | White solid |
Deuterium Incorporation | >98% atom D |
Purity | Typically >97.5% by HPLC |
The molecular structure features a benzenesulfonamide moiety with chlorine substitution, connected to a tetradeuterated isoindole ring system that contains hydroxyl and oxo functional groups .
Specification | Typical Value |
---|---|
Chemical Purity | >97.5% by HPLC |
Isotopic Purity | >98% atom D |
Appearance | White solid |
Storage Recommendation | -20°C |
Re-test Date | Typically 5 years for labeled compounds |
Quality control documentation, including certificates of analysis with NMR spectra and HPLC chromatograms, is typically provided with commercial samples to verify identity and purity .
Analytical Applications
Mass Spectrometric Parameters
Chlorthalidone-d4 serves as an ideal internal standard for LC-MS/MS analysis of chlorthalidone due to its identical chromatographic behavior but distinct mass spectrometric signature. Typical mass spectrometric parameters include:
Parameter | Value |
---|---|
MS Ionization Mode | Negative ion electrospray |
MRM Transition | 341.0 → 189.8 |
Related Chlorthalidone Transition | 336.8 → 146.0 |
Mass Difference from Unlabeled | +4 Da |
These parameters enable accurate quantitation of chlorthalidone in complex biological matrices by controlling for variability in sample preparation, chromatographic separation, and ionization efficiency .
Extraction Methods and Recovery
Various extraction techniques have been developed for isolating chlorthalidone and its deuterated analog from biological matrices:
Extraction Method | Typical Recovery | Application |
---|---|---|
Solid-Phase Extraction | 78.6-95% | Human plasma analysis |
Liquid-Liquid Extraction | ~80% | Various biological matrices |
Protein Precipitation | Variable | Less commonly used |
For solid-phase extraction, Waters Oasis Max cartridges are frequently employed, while liquid-liquid extraction often utilizes acetonitrile with additives for protein precipitation .
Validated Analytical Methods
Several validated bioanalytical methods utilizing chlorthalidone-d4 have been reported in the literature, with the following performance characteristics:
Method | Matrix | LLOQ | Linear Range | Precision | Accuracy |
---|---|---|---|---|---|
UPLC-MS/MS | Human plasma | 2.00 ng/mL | 2.00-1000 ng/mL | 3.95-6.76% CV | 98.4-100.8% |
UPLC-MS/MS | Human plasma | 0.25 ng/mL | 0.25-150 ng/mL | 2.37-5.91% CV | 96.1-103.2% |
LC-MS/MS | Human plasma | 2.07 ng/mL | 2.00-1200 ng/mL | Not specified | Not specified |
These methods demonstrate high sensitivity, accuracy, and precision for quantifying chlorthalidone in human plasma samples, making them suitable for pharmacokinetic studies and therapeutic drug monitoring .
Pharmacokinetic Applications
Food Effect Studies
Chlorthalidone-d4 has been utilized as an internal standard in studies investigating the effect of food intake on the pharmacokinetics of chlorthalidone. In one such study, the following pharmacokinetic parameters were measured:
Parameter | Fasted State | Fed State | Ratio (Fed/Fasted) |
---|---|---|---|
AUC₀-inf (ng·h/mL) | 4437.3 | 5019.5 | 112.3 (106.5-118.4) |
Cmax (ng/mL) | 200.1 | 192.2 | 100.3 (90.6-111.1) |
Tmax (h) | 2 (1.0-4.0) | 4 (2.0-5.1) | - |
T₁/₂ (h) | 41.2 | 38.6 | - |
These results demonstrate that food intake increased the extent of absorption (AUC) by approximately 12% but had minimal effect on the maximum concentration (Cmax) of chlorthalidone .
Bioequivalence Studies
Relationship to Parent Compound
Chlorthalidone Properties and Pharmacology
To understand the analytical significance of chlorthalidone-d4, it's important to recognize the properties of its parent compound:
Property | Value |
---|---|
CAS Number (Chlorthalidone) | 77-36-1 |
Molecular Weight | 338.76 g/mol |
Drug Class | Thiazide-like diuretic |
Mechanism of Action | Inhibition of Na⁺/Cl⁻ symporter |
Half-life | 40-50 hours |
Protein Binding | Approximately 75% |
Volume of Distribution | Large (concentrates in erythrocytes) |
Metabolism | Liver |
Excretion | 50% unmetabolized through kidney |
Chlorthalidone is a thiazide-like diuretic used to treat hypertension, swelling (as in heart failure), diabetes insipidus, and renal tubular acidosis. Beyond its diuretic effects, it displays pleiotropic actions including decreased platelet aggregation and vascular permeability .
Clinical Significance and Monitoring
The long half-life (40-50 hours) and complex pharmacokinetic profile of chlorthalidone make accurate analytical methods using chlorthalidone-d4 particularly valuable for therapeutic drug monitoring and dose optimization in clinical settings. The compound's tendency to concentrate in erythrocytes creates a complex distribution pattern that requires sensitive and selective analytical methods for accurate quantitation .
Analytical Method Development Considerations
Chromatographic Conditions
Several chromatographic approaches have been successfully employed for separating chlorthalidone and its deuterated analog:
Column Type | Mobile Phase | Flow Rate | Run Time | Application |
---|---|---|---|---|
Acquity UPLC BEH C₁₈ (50×2.1mm, 1.7μm) | 0.1% formic acid-acetonitrile (25:75, v/v) | Not specified | Not specified | Simultaneous quantification with atenolol |
Waters Acquity UPLC BEH C₁₈ (50×2.1mm, 1.7μm) | 1mM ammonium acetate in water-acetonitrile (20:80 v/v) | Not specified | 1.9 min | Simultaneous determination with candesartan |
ZIC®HILIC (100×4.6mm, 5μm) | Methanol: 0.05 Formic acid in water (90:10, v/v) | 0.900 mL/min | Not specified | Chlorthalidone in human plasma |
These methods demonstrate effective separation with short run times, facilitating high-throughput analysis for clinical and research applications .
Stability Considerations
Stability testing is crucial for ensuring reliable analytical results. Chlorthalidone-d4 and chlorthalidone have been evaluated under various storage conditions:
Storage Condition | Stability Period | Notes |
---|---|---|
Benchtop (8°C) | 24 hours | In human plasma |
Freeze-thaw cycles | Multiple cycles | Stable |
Long-term storage (-20°C) | 1 month | For stock solutions |
Long-term storage (-80°C) | 6 months | For stock solutions |
This stability profile supports the suitability of chlorthalidone-d4 as a reliable internal standard across various analytical workflows and storage conditions .
Future Research Directions
Advanced Analytical Applications
The continued refinement of analytical methods using chlorthalidone-d4 will likely focus on:
-
Development of ultra-sensitive methods with lower limits of quantification
-
Expansion to other biological matrices beyond plasma, such as urine and tissue samples
-
Integration with high-resolution mass spectrometry for improved selectivity
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Application to metabolite profiling and pharmacokinetic modeling
Pharmacokinetic Research
With the growing clinical importance of chlorthalidone in hypertension management, particularly as evidence suggests its superiority to hydrochlorothiazide for prevention of cardiovascular events, analytical methods using chlorthalidone-d4 will play an increasing role in:
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Personalized dosing strategies
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Drug-drug interaction studies
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Special population pharmacokinetics (elderly, renal impairment, hepatic dysfunction)
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Comparative effectiveness research with other antihypertensive medications
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